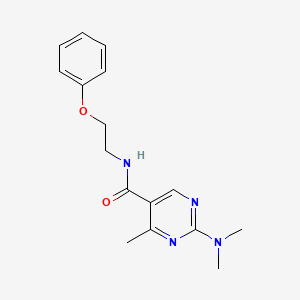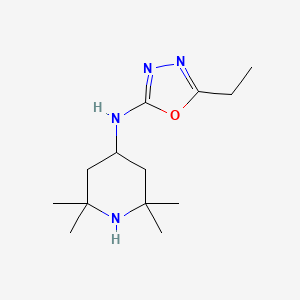
2-ethoxyphenyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxyphenyl benzoate, also known as ethyl 2-ethoxybenzoate, is a chemical compound that belongs to the family of benzoates. It has a molecular formula of C11H12O3 and a molecular weight of 192.21 g/mol. This compound is widely used in various scientific research applications due to its unique properties and characteristics.
Mecanismo De Acción
The mechanism of action of 2-ethoxyphenyl benzoate is not fully understood. However, it is believed to act as a mild analgesic and anti-inflammatory agent by inhibiting the production of prostaglandins and leukotrienes, which are mediators of inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to exhibit antioxidant and antimicrobial properties. It has also been shown to have a protective effect against oxidative stress-induced cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-ethoxyphenyl benzoate in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for the research and development of 2-ethoxyphenyl benzoate. One of the areas of interest is its potential use as a drug delivery system. It has been shown to have good biocompatibility and can be easily conjugated with other molecules to enhance its efficacy. Another area of interest is its potential use as a photovoltaic material. It has been shown to have good photoelectrochemical properties and can be used in the development of solar cells.
Conclusion:
In conclusion, this compound is a chemical compound that has various scientific research applications. It is widely used in organic synthesis, as a solvent and a reagent in various chemical reactions. It has also been shown to have antioxidant and antimicrobial properties, and a protective effect against oxidative stress-induced cell damage. Although there are some limitations to its use in lab experiments, there are several future directions for its research and development.
Métodos De Síntesis
The synthesis of 2-ethoxyphenyl benzoate can be achieved through the esterification reaction between benzoic acid and ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions for several hours until the desired product is obtained. The purity of the product can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS).
Aplicaciones Científicas De Investigación
2-ethoxyphenyl benzoate has been widely used in various scientific research applications due to its unique properties and characteristics. One of the most common applications of this compound is in the field of organic synthesis, where it is used as a starting material for the synthesis of other organic compounds. It is also used as a solvent and a reagent in various chemical reactions.
Propiedades
IUPAC Name |
(2-ethoxyphenyl) benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-2-17-13-10-6-7-11-14(13)18-15(16)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDXDFQBGVBPQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-1H-1,2,3-benzotriazole](/img/structure/B5683955.png)

![3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-butenamide](/img/structure/B5683961.png)


![1-[(5-amino-4-cyano-3-methyl-2-thienyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5683981.png)
![2-methyl-3-[5-(2-nitrovinyl)-2-furyl]benzoic acid](/img/structure/B5683985.png)
![4-methoxy-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5683998.png)

![2-(dimethylamino)-N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2-(3-methylphenyl)acetamide](/img/structure/B5684006.png)



